molecular formula C11H18N4O B1493101 (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1499558-36-9

(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No.: B1493101
CAS No.: 1499558-36-9
M. Wt: 222.29 g/mol
InChI Key: AJTILMHNWBIVGN-UHFFFAOYSA-N
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Description

(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol is a piperidine-pyrimidine hybrid compound supplied For Research Use Only. This chemical structure features a 6-amino-2-methylpyrimidine group linked to a piperidine ring bearing a hydroxymethyl substituent, making it a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this exact compound is not available in the public domain, its core scaffold is associated with significant research applications. Compounds with similar 6-aminopyrimidine cores linked to piperidine rings have been investigated as novel basic neutralizing agents in cosmetic and pharmaceutical compositions, where they can function as alternatives to traditional preservatives like parabens . Furthermore, the piperidinyl-pyrimidine structure is a privileged scaffold in drug design. Research on analogous molecules has shown potent biological activities, including antiplasmodial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , highlighting its potential in developing new antimalarial therapies . This structural motif is also explored in other therapeutic areas, such as the development of G protein-coupled receptor 119 (GPR119) agonists for treating metabolic diseases and as key components in kinase inhibitors for oncology research . The presence of the hydroxymethyl group on the piperidine ring may influence the compound's solubility and offer a site for further chemical derivatization. Researchers may find this compound useful as a building block for synthesizing novel molecular hybrids or for probing structure-activity relationships in various drug discovery programs.

Properties

IUPAC Name

[1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTILMHNWBIVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to inhibit pkb in an atp-competitive manner. This suggests that (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol might interact with its targets in a similar way, leading to changes in cell proliferation and survival.

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which could suggest potential downstream effects on cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Biological Activity

The compound (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol , also known as 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol , has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A pyrimidine ring substituted with an amino group.
  • A piperidine ring with a hydroxyl group.

Chemical Formula

C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}

Molecular Characteristics

PropertyValue
IUPAC Name1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol
CAS Number1501558-21-9
InChI KeyFTVRHMVDNAQPST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, notably through the inhibition of tubulin polymerization . This action is crucial as it affects cell division and proliferation, making it a candidate for antiproliferative therapies.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several piperidine derivatives, including the target compound. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity against strains such as Candida albicans .

Table: Antifungal Activity

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

Synthesis and Evaluation

Research has focused on synthesizing this compound and evaluating its biological properties through various assays. The studies indicate promising results in terms of both antibacterial and antifungal activities.

Comparative Studies

Comparative studies with similar compounds reveal that modifications in the piperidine ring can enhance biological activity. For instance, substituents on the piperidine ring significantly affect the antimicrobial potency.

Comparison with Similar Compounds

Antiplasmodial Piperidine Alcohol Analogues ()

Compounds such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11) exhibit potent antiplasmodial activity against Plasmodium falciparum resistant strains (IC₅₀: 1.03–2.52 μg/mL) with high selectivity indices (SIs = 15–182). Key structural differences from the target compound include:

  • Substituent at Piperidine 1-Position : Benzyl groups with halogen substitutions (F, Br) vs. pyrimidine.
  • Hydroxyl Group: Both share a methanol group at the piperidine 4-position, which is critical for activity and selectivity.

MRSA Synergists ()

Compounds DMPI and CDFII are piperidin-4-yl derivatives with indole and benzyl substituents. Key contrasts include:

  • Substituents : Indole and chlorophenyl groups in DMPI/CDFII vs. pyrimidine in the target compound.
  • Methanol Absence: The lack of a hydroxyl group in DMPI/CDFII may reduce solubility, highlighting the target compound’s advantage in bioavailability .

Pyridine-Based Analogues ()

(2-Aminopyridin-4-yl)-methanol is a simpler derivative with a pyridine ring and methanol group. Differences include:

  • Ring System: Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms).
  • Pharmacokinetics : The absence of a piperidine ring likely reduces molecular complexity and target engagement versatility .

Structural and Functional Comparison Table

Compound Name Key Substituents Biological Activity (IC₅₀/Application) Selectivity Index (SI) Target Pathogen
Target Compound 1-(6-Amino-2-methylpyrimidin-4-yl), 4-methanol Not reported (inferred antimalarial) N/A Potential malaria
[1-(4-Fluorobenzyl)piperidin-4-yl][4-FP]MeOH (7) 1-(4-Fluorobenzyl), 4-methanol, 4-fluorophenyl IC₅₀: 1.03–2.52 μg/mL (resistant Pf) SI: 15–182 Plasmodium falciparum
DMPI 1-(2,3-Dimethyl-benzyl), 3-indole, 4-methyl MRSA synergist N/A Methicillin-resistant S. aureus
(2-Aminopyridin-4-yl)-methanol Pyridine ring with 2-amino, 4-methanol Not reported N/A N/A

Key Findings and Implications

  • Hydroxyl Group Critical: The methanol group in the target compound and analogs enhances antimalarial selectivity, likely via polar interactions with parasitic targets .
  • Therapeutic Scope : Structural variations dictate target specificity—halogenated benzyls for malaria, indoles for MRSA, and pyrimidines for undefined but related applications.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

  • Construction of the piperidine ring, often starting from piperidin-4-one derivatives.
  • Introduction of the hydroxymethyl group at the 4-position of the piperidine ring.
  • Attachment of the 6-amino-2-methylpyrimidin-4-yl group via nucleophilic substitution or reductive amination.

Preparation of the Piperidin-4-yl Methanol Core

2.1 Starting Material: Piperidin-4-one Derivatives

The piperidin-4-one scaffold is commonly synthesized via Mannich condensation reactions involving substituted aromatic aldehydes, ketones (e.g., acetone or ethyl methyl ketone), and ammonium acetate in ethanol or other suitable solvents. This reaction yields substituted 4-piperidones, which serve as key intermediates in the synthesis of piperidin-4-yl methanol derivatives.

2.2 Functionalization to Hydroxymethyl Group

The ketone group at the 4-position of the piperidine ring is converted to a hydroxymethyl substituent through a sequence involving:

  • Epoxidation of the ketone to form an epoxide intermediate.
  • Treatment of the epoxide with hydrogen fluoride-pyridine complex to yield a 4-fluoro-4-hydroxymethylpiperidine derivative.
  • Activation of the hydroxyl group as a para-toluenesulfonic acid ester.
  • Subsequent substitution reactions to introduce the desired amine or other groups.

This pathway allows the selective introduction of the hydroxymethyl group while preserving the piperidine ring integrity.

Attachment of the 6-Amino-2-methylpyrimidin-4-yl Group

3.1 Reductive Amination Approach

A key method involves reductive amination between cyanohydrins and pyrimidine amines. The reaction is typically carried out in a methanolic medium under basic conditions using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity. Sodium cyanoborohydride (NaBH3CN) is employed as a mild reducing agent to facilitate reductive amination at room temperature. The presence of iron sulfate (FeSO4·7H2O) or other metal salts helps eliminate side reactions involving cyanide ions.

This method is advantageous due to mild reaction conditions and high selectivity, providing the pyrimidinyl-substituted piperidinyl methanol in good yields.

3.2 Nucleophilic Aromatic Substitution

Representative Synthetic Protocols and Data

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Mannich Condensation Aromatic aldehyde + ketone + ammonium acetate, EtOH Substituted piperidin-4-one Forms piperidin-4-one core
2 Epoxidation and Fluorohydrin Epoxidation of ketone → HF-pyridine complex 4-fluoro-4-hydroxymethylpiperidine Intermediate for hydroxymethyl group introduction
3 Activation of Alcohol Para-toluenesulfonic acid ester formation Activated ester Prepares for nucleophilic substitution
4 Reductive Amination Cyanohydrin + pyrimidinyl amine, NaBH3CN, DABCO, MeOH Pyrimidinyl-substituted piperidinyl methanol Mild, room temperature, high selectivity
5 Nucleophilic Aromatic Substitution 2,4-dichloro-5-methylpyrimidine + amine, K2CO3, MeCN/DMF Substituted pyrimidine derivatives Moderate to high yields (77–92%)
6 Purification Extraction, drying, recrystallization Pure compound Recrystallization solvents: ethyl acetate/methanol mix

Research Findings and Considerations

  • The reductive amination method using sodium cyanoborohydride in methanol with tertiary amine bases offers a clean and efficient route to attach the pyrimidine moiety to the piperidine core.
  • The use of metal salts like iron sulfate is critical to suppress cyanide side reactions, improving yield and purity.
  • Mannich condensation remains a versatile and widely used approach for synthesizing substituted piperidin-4-ones, which are key intermediates in this synthetic pathway.
  • Nucleophilic aromatic substitution on chloropyrimidines under basic conditions is a reliable method for introducing amino substituents, including piperidinyl groups.
  • Purification by recrystallization from ethyl acetate/methanol mixtures is effective in obtaining analytically pure compounds suitable for further applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a pyrimidine precursor with a piperidine derivative. Key steps include:

  • Nucleophilic substitution : React 6-amino-2-methylpyrimidin-4-ol with a piperidinyl intermediate under reflux conditions using ethanol as a solvent .
  • Hydroxymethylation : Introduce the methanol group via reductive amination or substitution, using sodium borohydride (NaBH4) to stabilize reactive intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring conformation and pyrimidine substitution pattern. Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and pyrimidine carbons (δ ~160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~265.2) and fragmentation patterns .
  • IR Spectroscopy : Identify the hydroxyl stretch (~3200–3400 cm1^{-1}) and pyrimidine ring vibrations (~1500–1600 cm1^{-1}) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., hematologic tumors) using MTT assays. Compare IC50_{50} values with analogs (e.g., fluorinated or chlorinated derivatives) .
  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodology :

  • Comparative SAR : Synthesize analogs with Cl, Br, or methyl substituents at the pyrimidine 6-position. Assess changes in IC50_{50} values (e.g., fluorinated analogs often show enhanced binding due to electronegativity) .
  • Data Analysis : Use statistical tools (ANOVA, dose-response curves) to resolve contradictions in activity trends (e.g., brominated vs. chlorinated derivatives) .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or DNA repair enzymes. Focus on hydrogen bonding (pyrimidine NH2_2) and hydrophobic contacts (piperidine ring) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can reaction pathways (e.g., oxidation of the hydroxymethyl group) be controlled?

  • Methodology :

  • Reagent Selection : Use KMnO4_4 for controlled oxidation to carboxylic acid or CrO3_3 for aldehyde formation. Monitor progress via TLC .
  • Kinetic Studies : Employ 1H^1H-NMR to track intermediate formation under varying pH/temperature conditions .

Q. What methods elucidate pharmacokinetic properties (e.g., blood-brain barrier penetration)?

  • Methodology :

  • LogP Measurement : Determine octanol/water partition coefficients via shake-flask method. Fluorine substitution may increase lipophilicity .
  • In vivo ADME : Radiolabel the compound (e.g., 14C^{14}C) and track distribution in rodent models using scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 2
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(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

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